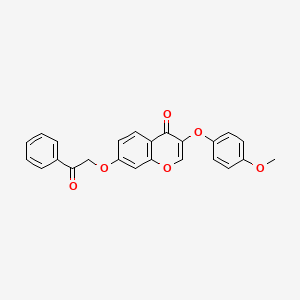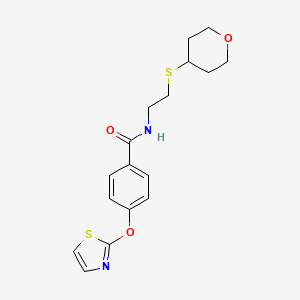
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : Compounds structurally related to the given molecule have been extensively studied for their roles in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been used in the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine, demonstrating the versatility of thiazole and related structures in creating biologically active molecules (Mohareb et al., 2004).
Biological Activity Studies : Thiazole derivatives have been investigated for their antibacterial activities, with certain compounds showing promising results against bacterial strains such as Staphylococcus aureus. This highlights the potential of thiazole-containing compounds in developing new antibacterial agents (Palkar et al., 2017).
Anticancer and Antimicrobial Applications
Anticancer Agents : The synthesis and evaluation of novel heterocyclic compounds, including pyrazole- and tetrazole-related C-nucleosides, have shown moderate inhibitory effects on tumor cell lines, indicating the potential use of thiazole and pyran derivatives in cancer treatment (Popsavin et al., 2002).
Antimicrobial Activity : Research has also focused on the development of thiazole derivatives as antimicrobial agents. This includes the study of thiazole-aminopiperidine hybrid analogues, which have been identified as inhibitors against Mycobacterium tuberculosis, highlighting the compound's potential in addressing tuberculosis (Jeankumar et al., 2013).
Catalysis and Synthesis Enhancement
- Catalysis : The synthesis of heterocycles like pyran, pyrazolopyrimidine, and others can be catalyzed by compounds containing thiazole moieties, indicating their utility in facilitating chemical reactions under environmentally friendly conditions (Khazaei et al., 2015).
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(18-7-11-23-15-5-9-21-10-6-15)13-1-3-14(4-2-13)22-17-19-8-12-24-17/h1-4,8,12,15H,5-7,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLHCWXHHZSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
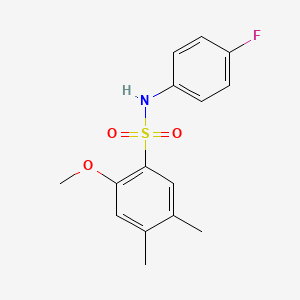
![Ethyl 9-methyl-8-oxo-5-phenyl-8,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2726595.png)

![N-(5-chloro-2-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2726598.png)

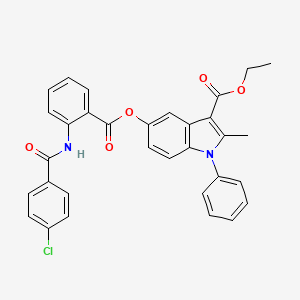
![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)
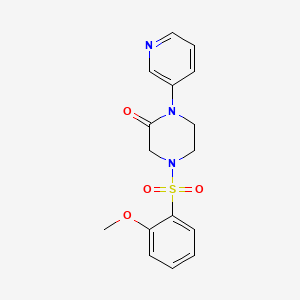
![4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2726605.png)



![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726609.png)
